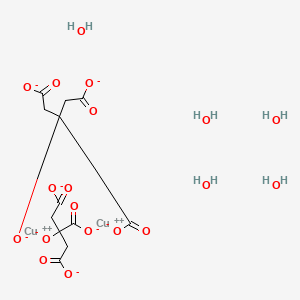
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate is a coordination compound that features two copper ions coordinated to a tricarboxylate ligand derived from citric acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate typically involves the reaction of copper(II) salts with citric acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the copper ions to the tricarboxylate ligand. The resulting solution is then subjected to crystallization to obtain the pentahydrate form of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where copper(II) sulfate or copper(II) nitrate is reacted with citric acid. The reaction mixture is maintained at an optimal pH and temperature to maximize yield. The product is then purified through filtration and recrystallization processes to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate can undergo various chemical reactions, including:
Oxidation: The copper ions in the compound can participate in redox reactions, where they alternate between Cu(I) and Cu(II) states.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions can produce various copper coordination complexes .
科学的研究の応用
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis and electrochemical reactions due to its redox properties.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and nanocomposites.
Biomedicine: Research has explored its antimicrobial properties and potential use in drug delivery systems.
作用機序
The mechanism by which Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate exerts its effects involves the coordination of copper ions to the tricarboxylate ligand. This coordination facilitates redox reactions and the formation of reactive oxygen species (ROS), which can interact with biological molecules and pathways. The compound’s antimicrobial activity is attributed to its ability to generate ROS, which can damage bacterial cell membranes and DNA .
類似化合物との比較
Similar Compounds
Copper(II) citrate: Similar in structure but differs in hydration state and specific coordination environment.
Copper(II) oxalate: Another copper coordination compound with different ligand and properties.
Uniqueness
Dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate is unique due to its specific tricarboxylate ligand derived from citric acid, which imparts distinct redox properties and coordination geometry. This uniqueness makes it particularly suitable for applications in catalysis and materials science .
特性
IUPAC Name |
dicopper;2-oxidopropane-1,2,3-tricarboxylate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H7O7.2Cu.5H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;5*1H2/q2*-1;2*+2;;;;;/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUIKECWNDWAHY-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cu2O19-4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














